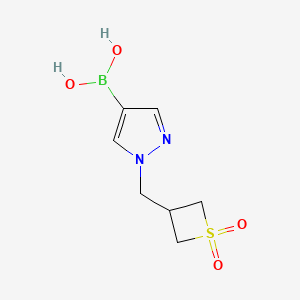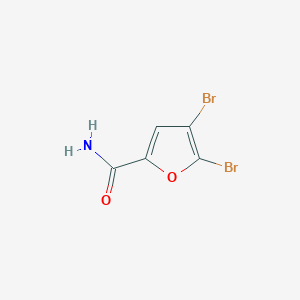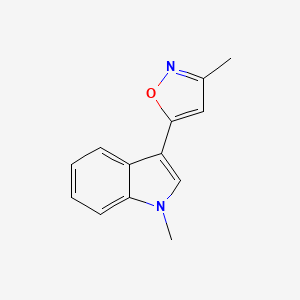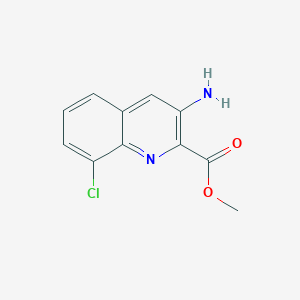
Methyl 4-bromo-1-trityl-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-bromo-1-trityl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C24H19BrN2O2. It belongs to the class of pyrazole derivatives, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound is particularly interesting due to its unique structure, which includes a bromine atom and a trityl group attached to the pyrazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-1-trityl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-1H-pyrazole-3-carboxylic acid with trityl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-bromo-1-trityl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form de-brominated products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 4-azido-1-trityl-1H-pyrazole-3-carboxylate or 4-thiocyanato-1-trityl-1H-pyrazole-3-carboxylate.
Oxidation: Formation of corresponding oxides.
Reduction: Formation of de-brominated pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-bromo-1-trityl-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Methyl 4-bromo-1-trityl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and trityl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-1H-pyrazole-3-carboxylic acid
- 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile
- 4-Bromo-1-phenyl-1H-pyrazole-3-carboxylate
Uniqueness
Methyl 4-bromo-1-trityl-1H-pyrazole-3-carboxylate is unique due to the presence of the trityl group, which imparts distinct steric and electronic properties.
Eigenschaften
Molekularformel |
C24H19BrN2O2 |
|---|---|
Molekulargewicht |
447.3 g/mol |
IUPAC-Name |
methyl 4-bromo-1-tritylpyrazole-3-carboxylate |
InChI |
InChI=1S/C24H19BrN2O2/c1-29-23(28)22-21(25)17-27(26-22)24(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3 |
InChI-Schlüssel |
BZSFQFKAXXDZIV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NN(C=C1Br)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![6-Fluoro-2-methyloxazolo[4,5-b]pyridine](/img/structure/B13673088.png)




